2-Chloroethyl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate
Beschreibung
2-Chloroethyl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Eigenschaften
CAS-Nummer |
76151-79-6 |
|---|---|
Molekularformel |
C11H9ClN2O4S2 |
Molekulargewicht |
332.8 g/mol |
IUPAC-Name |
2-chloroethyl 2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate |
InChI |
InChI=1S/C11H9ClN2O4S2/c12-3-4-18-10(15)6-19-11-13-8-2-1-7(14(16)17)5-9(8)20-11/h1-2,5H,3-4,6H2 |
InChI-Schlüssel |
SOYBVKVSQBRLMZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)SCC(=O)OCCCl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroethyl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate typically involves the reaction of 2-aminothiophenol with 2-chloroethyl acetate in the presence of a suitable catalyst. The reaction conditions often include the use of a solvent such as dimethyl sulfoxide (DMSO) and a base like potassium carbonate. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloroethyl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The chloroethyl group can be substituted with other nucleophiles.
Condensation: The compound can participate in condensation reactions with aldehydes and ketones to form more complex structures.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of transition metals.
Substitution: Nucleophiles such as amines and thiols are used under basic conditions.
Condensation: Aldehydes and ketones in the presence of acid or base catalysts.
Major Products Formed
Reduction: Formation of 2-aminoethyl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Condensation: Formation of benzothiazole derivatives with extended conjugation.
Wissenschaftliche Forschungsanwendungen
2-Chloroethyl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex benzothiazole derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of dyes, pigments, and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Chloroethyl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzothiazole moiety can bind to enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Aminoethyl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate
- 2-Chloroethyl [(6-nitro-1,3-benzothiazol-2-yl)sulfonyl]acetate
- 2-Chloroethyl [(6-nitro-1,3-benzothiazol-2-yl)thio]acetate
Uniqueness
2-Chloroethyl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the chloroethyl and nitro groups allows for versatile chemical modifications and potential therapeutic applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
